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Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Cyclohexenyl acetate, a valuable intermediate in organic synthesis. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 3C NMR,
IR, and Mass Spectra of 1-Cyclohexenyl acetate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Cyclohexenyl acetate
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

5.42 t 3.9 1H =CH-

2.12 s 3H -C(=0)CHs
-CH2-C=, =C-

2.08-1.92 m 4H
CHa-

1.75-1.55 m 4H -CH2-CHa-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 3C NMR Spectroscopic Data for 1-Cyclohexenyl acetate

Chemical Shift (8) ppm Assignment
169.5 C=0
1451 =C-0
113.8 —CH-
29.8 CHa-
24.3 -CH2-
22.8 CHa-
21.0 -CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Cyclohexenyl acetate
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Wavenumber (cm~?) Intensity Assignment

2938 Strong C-H stretch (alkane)
1757 Strong C=0 stretch (ester)
1686 Medium C=C stretch (alkene)
1369 Medium C-H bend (alkane)
1211 Strong C-O stretch (ester)
1128 Medium C-O stretch

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of 1-Cyclohexenyl acetate

mlz Relative Intensity (%) Possible Fragment
98 100 [M - CH2COJ*

83 35 [CeH11]*

70 20 [CsHe]*

55 30 [CaH7]*

43 80 [CHsCOJ*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 1-Cyclohexenyl acetate is dissolved in

0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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e 1H NMR Spectroscopy:
o Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Acquisition Parameters: A standard proton pulse program is used. Key parameters include
a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good
signal-to-noise ratio.

o Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS
signal.

e 13C NMR Spectroscopy:
o Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

o Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the
spectrum to single lines for each unique carbon atom. A spectral width of approximately
200-220 ppm is used. Due to the low natural abundance of 13C, a larger number of scans
(typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are
required.

o Processing: Similar to tH NMR, the FID is Fourier transformed, phased, and baseline
corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: As 1-Cyclohexenyl acetate is a liquid, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the spectrum is acquired over a
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typical range of 4000-400 cm~*. Multiple scans (e.g., 16 or 32) are averaged to improve the
signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The analysis is typically performed using a Gas
Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of 1-
Cyclohexenyl acetate in a volatile solvent (e.g., dichloromethane or ether) is injected into
the GC. The sample is vaporized and separated on a capillary column. As the compound
elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly
by electron impact (El) at 70 eV.

e Mass Analysis: The resulting positively charged fragments are separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound like 1-Cyclohexenyl acetate.
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General Workflow for Spectroscopic Analysis
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NMR Spectrometer
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Workflow for Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073271#spectroscopic-data-of-1-cyclohexenyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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